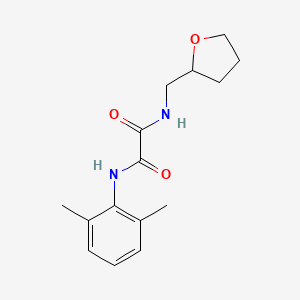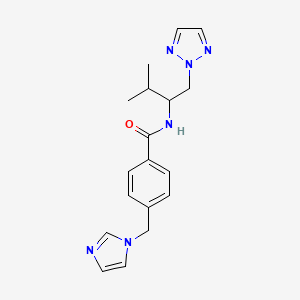
N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide, commonly known as DMTFEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DMTFEDA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. In cancer cells, DMTFEDA has been found to inhibit the activity of proteins involved in cell cycle regulation and DNA replication, leading to cell cycle arrest and apoptosis. In immune cells, DMTFEDA has been found to inhibit the production of pro-inflammatory cytokines by modulating the activity of transcription factors involved in cytokine gene expression.
Biochemical and Physiological Effects:
DMTFEDA has been found to exhibit low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications. In vivo studies have shown that DMTFEDA can reduce tumor growth and inflammation in animal models. Additionally, DMTFEDA has been found to exhibit good pharmacokinetic properties, with a relatively long half-life and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTFEDA has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, DMTFEDA also has some limitations, including its relatively low solubility in water and its limited stability under certain conditions.
Direcciones Futuras
There are several future directions for research on DMTFEDA, including:
1. Investigating the potential of DMTFEDA as a therapeutic agent for cancer and inflammatory diseases.
2. Developing new formulations of DMTFEDA with improved solubility and stability.
3. Exploring the mechanism of action of DMTFEDA in more detail to identify new targets for drug development.
4. Investigating the potential of DMTFEDA as a drug delivery system for targeting specific tissues and cells.
5. Studying the pharmacokinetics and pharmacodynamics of DMTFEDA in more detail to optimize dosing regimens and minimize side effects.
In conclusion, DMTFEDA is a promising compound with potential applications in various fields, including cancer therapy and inflammation. Further research is needed to fully understand the mechanism of action of DMTFEDA and to develop new formulations with improved properties.
Métodos De Síntesis
DMTFEDA can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenyl isocyanate with tetrahydrofuran-2-ylmethylamine, followed by the addition of ethylenediamine. The resulting product is then purified using chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
DMTFEDA has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. In vitro studies have shown that DMTFEDA can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DMTFEDA has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activity of immune cells.
Propiedades
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-3-6-11(2)13(10)17-15(19)14(18)16-9-12-7-4-8-20-12/h3,5-6,12H,4,7-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZHNZGDEOMOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,6R,7S)-7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2455153.png)
![N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2455154.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2455155.png)

![ethyl 3-carbamoyl-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2455157.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455167.png)
